2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride
Description
2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core with a chloromethyl (-CH2Cl) substituent at the 2-position and a hydrochloride salt. The thieno[3,2-b]pyridine scaffold combines a thiophene (sulfur-containing aromatic ring) and a pyridine (nitrogen-containing aromatic ring) in a fused bicyclic system. This structure confers unique electronic properties due to the electron-rich thiophene and electron-deficient pyridine moieties, making it valuable in medicinal chemistry and materials science. The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions for further functionalization.
This underscores the complexity of synthesizing such fused systems compared to simpler pyridine derivatives.
Properties
IUPAC Name |
2-(chloromethyl)thieno[3,2-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS.ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;/h1-4H,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDPURQNNDPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CCl)N=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride typically involves the chloromethylation of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of thieno[3,2-b]pyridine derivatives with various functional groups.
Oxidation: Formation
Biological Activity
2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a thieno[3,2-b]pyridine core with a chloromethyl substituent, which is crucial for its reactivity and biological interactions. The molecular formula is C₇H₆ClN, and it typically exists as a hydrochloride salt to enhance solubility in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus agalactiae | 75 |
| Escherichia coli | 100 |
Antiviral Activity
The compound has also been evaluated for antiviral properties. In a study focusing on flavivirus inhibition, it showed moderate antiviral activity with an effective concentration (EC50) of approximately 44 µM against yellow fever virus . This suggests potential as a scaffold for developing antiviral agents targeting similar viral infections.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group is believed to facilitate nucleophilic attack on various biological macromolecules, leading to alterations in enzyme activity and cellular signaling pathways. Additionally, the thieno-pyridine structure may engage in π-π stacking interactions with nucleic acids or proteins, enhancing its bioactivity .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several thieno derivatives, including this compound. The results indicated that the compound displayed superior activity compared to other derivatives in the series, suggesting that modifications at the chloromethyl position significantly enhance antimicrobial potency.
Case Study 2: Antiviral Activity Assessment
In another investigation, researchers synthesized a series of thieno derivatives and evaluated their antiviral properties against yellow fever virus. The study found that structural modifications could lead to increased antiviral efficacy. The presence of the chloromethyl group was crucial for maintaining activity in several analogs tested.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives, including 2-(chloromethyl)thieno[3,2-b]pyridine hydrochloride, in cancer treatment. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, including triple-negative breast cancer. These compounds exhibit cytotoxic effects by targeting cancer stem cells and influencing metabolic pathways related to tumor growth and resistance .
Antimicrobial Properties
Research indicates that thieno[3,2-b]pyridine derivatives possess significant antimicrobial activity. Compounds synthesized from this scaffold have been evaluated against multiple bacterial and fungal strains, demonstrating effective inhibition with minimal inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL . This suggests their potential as lead compounds in developing new antimicrobial agents.
Other Pharmacological Activities
Thieno[3,2-b]pyridine derivatives are also being investigated for their roles as anti-inflammatory and antiviral agents. The structural similarities with known pharmacophores allow these compounds to interact with various biological targets, offering a pathway for the development of new therapeutic agents .
Agricultural Applications
Herbicides and Biocides
The thienopyridine class of compounds has been explored for their utility as herbicides and biocides. The chloromethyl group enhances the reactivity of these compounds, making them suitable candidates for developing agrochemicals that can effectively manage weed populations and pests . The incorporation of thienopyridine derivatives into formulations has shown improved efficacy in agricultural settings.
Materials Science
Additives in Lubricants
Thieno[3,2-b]pyridine derivatives are also being researched for their application as additives in lubricating oils. Their inclusion can enhance the lubricating properties and extreme pressure characteristics of oils, thereby improving performance in industrial applications .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key Observations :
- The thieno[3,2-b]pyridine core introduces steric and electronic effects distinct from monocyclic pyridine derivatives.
- The chloromethyl group in both compounds enables alkylation reactions, but the fused system in the thieno derivative may reduce accessibility for nucleophilic attack due to steric hindrance .
Toxicological Profiles
- Slight body weight depression in mice suggested near-maximum tolerated doses.
- Thieno[3,2-b]pyridine derivatives: No direct toxicity data are available. However, the fused structure may influence metabolic pathways; sulfur-containing heterocycles often exhibit distinct pharmacokinetic behaviors compared to nitrogen-only analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
